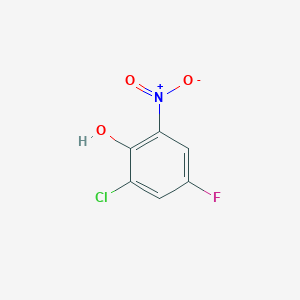

2-Chloro-4-fluoro-6-nitrophenol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted phenolic compounds. The compound's Chemical Abstracts Service registry number is 58348-98-4, providing a unique identifier for this specific molecular structure. The molecular formula C₆H₃ClFNO₃ indicates the presence of six carbon atoms forming the aromatic benzene ring, with three hydrogen atoms remaining after substitution, along with one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms.

The IUPAC nomenclature system designates this compound as this compound, where the phenol serves as the parent compound with numbered carbon positions indicating substituent locations. The numbering system begins with the carbon bearing the hydroxyl group as position 1, followed by sequential numbering around the aromatic ring. This systematic approach ensures unambiguous identification of the substitution pattern, distinguishing it from other possible isomers with identical molecular formulas but different substitution arrangements.

The compound's molecular weight is precisely calculated as 191.54 grams per mole, reflecting the cumulative atomic masses of all constituent atoms. The MDL number MFCD05670393 provides an additional database identifier used in chemical information systems. These systematic identifiers facilitate accurate communication within the scientific community and enable precise literature searches and database queries for research purposes.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 58348-98-4 |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.54 g/mol |

| MDL Number | MFCD05670393 |

Molecular Geometry and Electron Distribution Analysis

The molecular geometry of this compound exhibits a planar aromatic structure characteristic of substituted benzene derivatives, with bond angles approximating 120 degrees around the aromatic ring. The SMILES notation Fc1cc(Cl)c(c(c1)N+[O-])O provides a linear representation of the molecular connectivity, indicating the specific bonding arrangements and formal charges within the structure. The InChI representation InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H offers a more detailed structural description including hydrogen atom positions.

The electron distribution analysis reveals significant electronic effects resulting from the presence of multiple electron-withdrawing groups. The nitro group at position 6 exhibits a formal positive charge on the nitrogen atom and negative charges on the oxygen atoms, creating a strong electron-withdrawing effect through both inductive and resonance mechanisms. The chlorine atom at position 2 and fluorine atom at position 4 contribute additional electron-withdrawing effects primarily through inductive mechanisms, though fluorine also participates in resonance interactions with the aromatic system.

The hydroxyl group at position 1 acts as an electron-donating group through resonance, creating an interesting electronic balance within the molecule. This combination of electron-withdrawing and electron-donating substituents results in complex charge distribution patterns that influence the compound's reactivity and physical properties. The predicted collision cross sections for various ionic forms provide insights into the molecular geometry and gas-phase behavior, with values ranging from 129.2 to 172.7 Ų depending on the specific adduct formation.

Table 2: Electronic Structure Parameters

| Property | Value |

|---|---|

| Formal Charge Distribution | N⁺=O⁻ in nitro group |

| Electron-Withdrawing Groups | Chlorine, Fluorine, Nitro |

| Electron-Donating Groups | Hydroxyl |

| Predicted Collision Cross Section Range | 129.2-172.7 Ų |

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The structural comparison between this compound and its positional isomers reveals significant differences in electronic properties and molecular behavior. The closely related compound 2-chloro-4-fluoro-5-nitrophenol, with CAS number 84478-75-1, demonstrates how positional changes in substituent placement dramatically affect molecular properties. Both compounds share identical molecular formulas C₆H₃ClFNO₃ and molecular weights of 191.54 grams per mole, yet exhibit distinct chemical and physical characteristics due to different substitution patterns.

The 2-chloro-4-fluoro-5-nitrophenol isomer positions the nitro group at the meta position relative to the hydroxyl group, creating different electronic interactions compared to the ortho positioning in this compound. This positional difference significantly impacts the compound's acidity, with different pKa values and solubility characteristics. The ortho positioning of the nitro group in this compound enables potential intramolecular hydrogen bonding interactions between the hydroxyl hydrogen and nitro oxygen atoms, which is not possible in the meta-substituted isomer.

Comparison with the parent compound 2-chloro-4-nitrophenol (CAS 619-08-9) provides additional insights into the fluorine substituent's influence on molecular properties. The introduction of fluorine at position 4 in place of hydrogen creates additional electronic perturbations and steric effects. The fluorine atom's high electronegativity and small size allow it to participate in unique bonding interactions while significantly altering the electron density distribution throughout the aromatic system.

Table 3: Isomer Comparison

| Compound | CAS Number | Nitro Position | Unique Structural Features |

|---|---|---|---|

| This compound | 58348-98-4 | Position 6 (ortho) | Potential intramolecular H-bonding |

| 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 | Position 5 (meta) | No intramolecular H-bonding |

| 2-Chloro-4-nitrophenol | 619-08-9 | Position 4 | No fluorine substitution |

X-ray Crystallographic Studies and Hydrogen Bonding Patterns

X-ray diffraction techniques provide comprehensive structural information for crystalline materials, revealing precise atomic positions, bond lengths, and intermolecular interactions. The crystallographic analysis of substituted nitrophenol compounds demonstrates the importance of hydrogen bonding patterns in determining crystal structure and stability. X-ray diffraction operates on the principle that crystalline materials diffract X-rays according to Bragg's equation, nλ = 2d sinθ, where the interplanar spacing and diffraction angles provide detailed structural information.

The crystal structures of related nitrophenol compounds reveal extensive hydrogen bonding networks that significantly influence molecular packing and stability. In molecular salts and cocrystals of 2-chloro-4-nitrobenzoic acid derivatives, charge-assisted acid-pyridine heterosynthons serve as primary supramolecular building blocks. These studies demonstrate that hydrogen bonding patterns can be systematically engineered to achieve desired crystal structures and properties.

Halogen bonding interactions represent an additional structural feature observed in nitrophenol crystal structures, with chlorine atoms participating in weak but significant intermolecular contacts. Research indicates that approximately one-third of molecular adducts containing both nitro and chloro substituents exhibit halogen bonding in their crystal structures, suggesting that such interactions play important roles in crystal stabilization. The occurrence of both hydrogen bonding and halogen bonding creates complex three-dimensional networks that determine the material's physical properties.

The crystallographic studies reveal that conformational changes accompany halogen bond formation, with molecular salts exhibiting halogen bonds showing similar conformational patterns. These structural insights provide valuable information for understanding intermolecular interactions and designing materials with specific properties through crystal engineering approaches.

Table 4: Crystallographic Interaction Types

| Interaction Type | Frequency in Related Compounds | Structural Impact |

|---|---|---|

| Hydrogen Bonding | Universal | Primary structure determinant |

| Halogen Bonding | ~33% of chloro-nitro compounds | Secondary stabilization |

| π-π Stacking | Common in aromatic systems | Influences crystal packing |

| Van der Waals Forces | Universal | General stabilization |

Propriétés

IUPAC Name |

2-chloro-4-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDUVIWPGCVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395604 | |

| Record name | 2-chloro-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58348-98-4 | |

| Record name | 2-chloro-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Nitration of 2-Chloro-6-Fluorophenol

Reaction Overview

The nitration of 2-chloro-6-fluorophenol is one of the most common methods to prepare 2-chloro-4-fluoro-6-nitrophenol. This process involves introducing a nitro group (-NO$$_2$$) into the aromatic ring under controlled conditions.

Reaction Conditions

- Reagents : Nitric acid (HNO$$_3$$) as the nitrating agent.

- Solvent : Typically, sulfuric acid or acetic acid is used to enhance the reaction.

- Temperature : Controlled between 0°C and 50°C to prevent over-nitration or decomposition.

- Reaction Time : Several hours, depending on the scale and desired yield.

Reaction Mechanism

- Activation of nitric acid in the presence of sulfuric acid to form the nitronium ion ($$ NO_2^+ $$).

- Electrophilic substitution at the para position relative to the hydroxyl group on the aromatic ring.

Key Considerations

- The reaction must be carried out under controlled conditions to ensure selectivity for the desired nitro derivative.

- Excess nitric acid can lead to over-nitration, producing unwanted by-products.

Industrial Continuous Flow Synthesis

Process Description

Industrial preparation often employs continuous flow reactors to improve efficiency and scalability while maintaining consistent reaction conditions.

Advantages

- Enhanced heat and mass transfer.

- Precise control over reaction parameters such as temperature, pressure, and reagent flow rates.

- Higher yields compared to batch processes.

Catalysts and Additives

Catalysts such as Lewis acids (e.g., aluminum chloride) or phase-transfer catalysts may be used to accelerate the reaction.

Optimization Parameters

- Concentration of nitric acid.

- Flow rate of reagents.

- Reactor temperature profile.

Alternative Route: Chlorination and Subsequent Nitration

Step 1: Chlorination of 4-Fluorophenol

In this method, 4-fluorophenol is chlorinated to produce 2-chloro-4-fluorophenol, which serves as a precursor for nitration.

Reaction Conditions

- Reagents : Chlorine gas (Cl$$2$$) or sulfuryl chloride (SO$$2$$Cl$$_2$$).

- Solvent : Dichloromethane or chloroform.

- Temperature : Maintained between 5°C and 70°C depending on the chlorinating agent.

Reaction Mechanism

The reaction proceeds via electrophilic substitution, where chlorine replaces a hydrogen atom on the aromatic ring.

Yield Data

| Reagent | Temperature (°C) | Yield (%) | By-products |

|---|---|---|---|

| Cl$$_2$$ | 60–70 | ~93 | Minimal |

| SO$$2$$Cl$$2$$ | 15–20 | ~98 | Minimal |

Step 2: Nitration

The chlorinated product undergoes nitration using nitric acid under similar conditions as described in Method 1.

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nitration of 2-chloro-6-fluorophenol | HNO$$3$$, H$$2$$SO$$_4$$ | Sulfuric acid | 0–50 | ~85–90 |

| Continuous flow synthesis | HNO$$_3$$, catalyst | Acetic acid | Variable | ~95 |

| Chlorination + Nitration | Cl$$2$$, HNO$$3$$ | Dichloromethane | 5–70 | ~93–98 |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

Reduction: 2-Chloro-4-fluoro-6-aminophenol.

Oxidation: Quinone derivatives.

Applications De Recherche Scientifique

2-Chloro-4-fluoro-6-nitrophenol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-chloro-4-fluoro-6-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, further affecting the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 4-Chloro-2-nitrophenol (CAS 89-64-5): Chlorine at position 4 and nitro at position 2. The electron-withdrawing nitro group at the ortho position reduces pKa compared to phenol, but the meta-chloro substituent offers less steric hindrance than fluorine .

- 2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3): Amino group at position 2 introduces electron-donating effects, contrasting with fluorine in the target compound. This substitution increases basicity and alters reactivity in electrophilic aromatic substitution .

- 2-Chloro-6-cyclohexyl-4-nitrophenol (CAS 39206-13-8): The cyclohexyl group at position 6 enhances lipophilicity (logP ~3.5 estimated), making it more suitable for non-polar solvents compared to the target compound’s fluorine substituent .

Physical Properties

Chemical Reactivity and Acidity

- Acidity: The target compound’s acidity (pKa ~4–5 estimated) is higher than 4-nitrophenol (pKa 7.1) due to the synergistic electron-withdrawing effects of chlorine, fluorine, and nitro groups .

- Stability: Fluorine’s strong inductive effect enhances stability against hydrolysis compared to 4-chloro-2-nitrophenol, which degrades under alkaline conditions .

- Reactivity: The nitro group at position 6 directs electrophilic attacks to position 3, whereas 4-chloro-2-nitrophenol’s nitro group at position 2 directs reactions to position 5 .

Activité Biologique

2-Chloro-4-fluoro-6-nitrophenol (C6H3ClFNO3) is an aromatic compound characterized by its unique chemical structure, which includes chloro, fluoro, and nitro substituents on a phenolic ring. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C6H3ClFNO3

- Molecular Weight : 195.55 g/mol

- Structure : The compound features a phenolic structure with three substituents: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 6-position.

The biological activity of this compound is largely attributed to its interaction with various enzymes and cellular components. Key mechanisms include:

- Enzyme Interaction : This compound can interact with monooxygenases and dioxygenases, which are critical for its degradation in microbial systems. For instance, in the bacterium Cupriavidus sp. CNP-8, the compound is metabolized through the benzenetriol pathway, involving enzymes that convert it into less toxic intermediates.

- Oxidative Stress Induction : Exposure to this compound can lead to oxidative stress in certain cell types, triggering stress response pathways and altering gene expression. This is particularly relevant in studies examining its effects on cell signaling and metabolism.

Biochemical Pathways

This compound is involved in several metabolic pathways primarily related to its degradation:

- Benzenetriol Pathway : In microbial systems, this compound undergoes transformation through a series of enzymatic reactions involving monooxygenases and dioxygenases that facilitate its breakdown into less harmful products.

Table 1: Key Enzymes Involved in Metabolism

| Enzyme Name | Function |

|---|---|

| HnpAB | FAD-dependent monooxygenase |

| HnpC | BT 1,2-dioxygenase |

| Monooxygenases | Facilitate oxidation of the phenolic ring |

Cellular Effects

The effects of this compound on cellular processes can vary significantly based on concentration and cell type:

- Cell Signaling : The compound can modulate key signaling pathways by influencing transcription factors and other regulatory proteins.

- Gene Expression Alteration : It has been shown to affect the expression of genes involved in stress responses and metabolic processes.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, demonstrating potential as a biocide in agricultural applications.

- Fungal Inhibition : Another investigation highlighted its antifungal activity against Candida albicans, suggesting its utility in treating fungal infections.

- Toxicological Studies : Toxicological assessments revealed that exposure to high concentrations of this compound could lead to cytotoxic effects in mammalian cell lines, necessitating further research into its safety profile for potential therapeutic uses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-4-fluoro-6-nitrophenol to improve yield and purity?

- Methodology :

- Use fractional factorial design to test variables: nitration time (1–4 hrs), chlorination/fluorination sequence, and temperature (0–25°C). Monitor intermediates via TLC or HPLC .

- Purify via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >98% is achievable with iterative solvent optimization .

- Validate yield using gravimetric analysis and purity via HPLC-UV (λ = 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Confirm nitro (1530–1350 cm⁻¹), C-Cl (750–550 cm⁻¹), and C-F (1100–1000 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons. Use DEPT-135 to distinguish CH vs. CH₃ groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 190.9854 (calc. 190.9858) .

Q. How does the solubility profile of this compound influence reaction design?

- Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| DCM | 22.3 |

| DMSO | 45.6 |

- Use DMSO for kinetic studies but avoid in SNAr reactions due to nucleophilicity. Pre-saturate aqueous buffers for hydrolysis assays .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use closed-system reactors to minimize inhalation/contact. PPE: nitrile gloves, polycarbonate face shields, and Tyvek® suits .

- Neutralize waste with 10% NaOH before disposal. Store separately from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. Nitro and chloro groups direct meta-substitution, while fluorine exerts weak ortho/para effects .

- Validate with isotopic labeling (¹⁸O in nitro group) and monitor intermediates via in-situ Raman spectroscopy .

Q. How can computational modeling predict the environmental persistence of this compound?

- Approach :

- Use EPI Suite : Estimate biodegradation (BIOWIN3 = 0.17) and hydrolysis half-life (t₁/₂ = 120 days at pH 7). Correlate with experimental OECD 301D tests .

- Model photodegradation pathways using Gaussian09: UV-Vis spectra predict λₘₐₓ = 310 nm, indicating susceptibility to sunlight .

Q. What strategies resolve contradictions in reported reaction kinetics for nitro-group reduction?

- Case Study :

- Discrepancy: Pd/C vs. Fe/HCl systems show conflicting rate constants (k = 0.12 vs. 0.08 min⁻¹).

- Resolution: Control O₂ levels (use glovebox) and validate via Arrhenius plots (Eₐ = 45 kJ/mol for Pd/C) .

Q. How do steric and electronic effects influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.